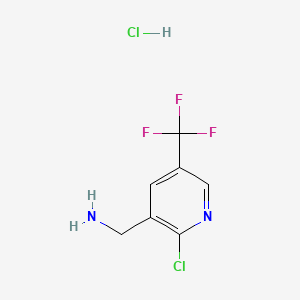

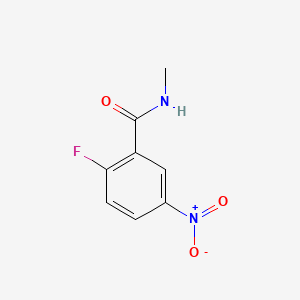

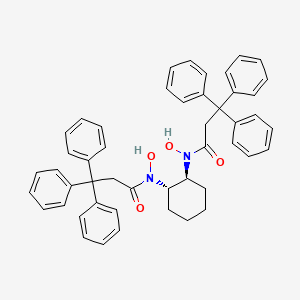

![molecular formula C8H14ClN7O2 B594796 N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride CAS No. 1246816-36-3](/img/structure/B594796.png)

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a biochemical probe to study protein interactions and functions. Its structure allows for specific binding to certain proteins, which can be crucial for understanding protein pathways and interactions within the cell .

Drug Discovery

In the realm of drug discovery, the guanidine group within this compound can mimic the guanidinium group of arginine, which is often involved in binding with the active sites of enzymes or receptors. This makes it a valuable scaffold for developing new pharmaceuticals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and its planarity make it a candidate for use in supramolecular chemistry. It can be involved in the design of new materials and sensors through molecular self-assembly processes .

Green Chemistry

The guanidine moiety is known for its role in microwave-assisted synthesis, which is a greener alternative to traditional synthetic methods. It can enhance reaction rates and yields while reducing environmental impact .

Organocatalysis

Guanidines, including this compound, are known for their superbases properties. They can act as catalysts in various organic reactions, promoting the transformation of substrates into products with high efficiency .

Kinase Inhibition

As kinase inhibitors, compounds like N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride can be used to regulate signal transduction pathways in cells, which is vital for the treatment of diseases like cancer .

DNA Interaction Studies

Due to its structural features, this compound can be used in the study of DNA interactions, particularly as a DNA minor groove binder. This application is significant in the development of gene regulation therapies .

Neuropharmacology

The guanidine group’s similarity to physiological neurotransmitters could make this compound useful in neuropharmacology, potentially acting as an antagonist for certain receptors involved in neurological processes .

Safety and Hazards

The safety and hazards associated with “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds used for research purposes .

Direcciones Futuras

The future directions for research on “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. The potential for future research could be vast, given the compound’s use in proteomics research . Further studies could explore its synthesis, properties, and potential applications in greater detail.

Propiedades

IUPAC Name |

2-[2-[(6-amino-5-nitropyridin-2-yl)amino]ethyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOJKIBPWZPNSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700737 |

Source

|

| Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride | |

CAS RN |

1246816-36-3 |

Source

|

| Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

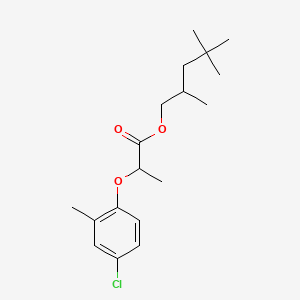

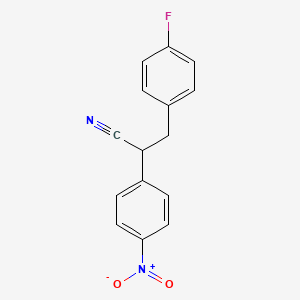

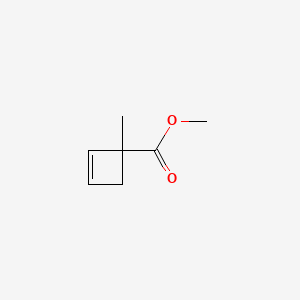

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)

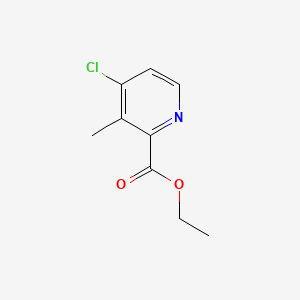

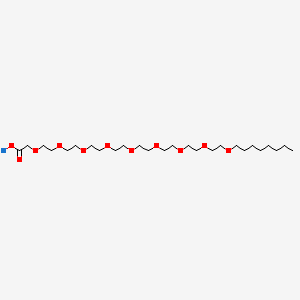

![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)